molecular formula C22H25N3O4 B1147433 benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate CAS No. 127861-61-4

benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate

Cat. No.: B1147433
CAS No.: 127861-61-4
M. Wt: 395.5 g/mol
InChI Key: OZXJJHBJABVISZ-UHFFFAOYSA-N
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Description

Benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, benzyl groups, and amino acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the amino acid derivative and introduce the benzyl groups through a series of protection and deprotection steps. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as microreactors can also enhance the scalability of the synthesis process, allowing for the production of larger quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate: shares similarities with other amino acid derivatives and benzylated compounds.

    N-Benzylglycine: Another compound with a benzyl group attached to an amino acid derivative.

    Benzylpenicillin: A well-known antibiotic with a benzyl group in its structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for multiple chemical modifications, making it a versatile compound for synthetic and biological studies.

Properties

CAS No.

127861-61-4

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

benzyl 2-[(1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C22H25N3O4/c23-20(26)18(14-16-8-3-1-4-9-16)24-21(27)19-12-7-13-25(19)22(28)29-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H2,23,26)(H,24,27)

InChI Key

OZXJJHBJABVISZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Synonyms

Z-PRO-PHE-NH2

Origin of Product

United States

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